1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)
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Overview
Description
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 3,4-difluorobenzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,5-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,3-difluorobenzene)
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity .
Properties
CAS No. |
922718-47-6 |
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Molecular Formula |
C22H26F4O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[10-(3,4-difluorophenoxy)decoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-19-11-9-17(15-21(19)25)27-13-7-5-3-1-2-4-6-8-14-28-18-10-12-20(24)22(26)16-18/h9-12,15-16H,1-8,13-14H2 |
InChI Key |
QVMJBVJBEMJIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
Origin of Product |
United States |
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